Copper-Catalyzed Hydroarylation: Regioselective Access to 5-Membered Butenolides vs. 6-Membered Lactones from 5-Hydroxy-2-pentynoate
In copper-catalyzed hydroarylation with phenylboronic acid, methyl 4-hydroxybut-2-ynoate yields the 5-membered butenolide 4-phenylbutenolide (3a) in 61% yield via sequential hydroarylation/lactonization [1]. In contrast, the homologous methyl 5-hydroxy-2-pentynoate (with an extended 5-carbon backbone) exclusively yields 6-membered pentenolides (5,6-dihydro-2H-pyran-2-ones) under identical conditions [2]. The product selectivity is determined by the distance of the hydroxyl group from the alkyne moiety — a 4-carbon backbone directs 5-exo-trig cyclization, whereas a 5-carbon backbone directs 6-endo-trig cyclization [3].
| Evidence Dimension | Lactone ring size from hydroarylation/lactonization cascade |
|---|---|
| Target Compound Data | 61% yield of 5-membered butenolide (4-phenylbutenolide) |
| Comparator Or Baseline | Methyl 5-hydroxy-2-pentynoate (C5 vs. C4 backbone) |
| Quantified Difference | Target yields exclusively 5-membered lactones; comparator yields exclusively 6-membered lactones |
| Conditions | Cu-catalyzed hydroarylation with phenylboronic acid; one-pot sequential reaction |
Why This Matters
The 4-carbon backbone is essential for accessing butenolide scaffolds common in natural products and pharmaceuticals; procurement of methyl 4-hydroxybut-2-ynoate specifically (rather than longer-chain hydroxyalkynoates) is required when the target is a 5-membered furan-2(5H)-one.
- [1] Yamamoto, Y.; Kirai, N. Synthesis of 4-Aryl-Substituted Butenolides and Pentenolides by Copper-Catalyzed Hydroarylation. Heterocycles, 2010, 80(1), 269-279. View Source
- [2] Yamamoto, Y.; Kirai, N. Synthesis of 4-Aryl-Substituted Butenolides and Pentenolides by Copper-Catalyzed Hydroarylation. Heterocycles, 2010, 80(1), 269-279. (5-hydroxy-2-pentynoate data). View Source
- [3] Yamamoto, Y.; Kirai, N. Heterocycles, 2010, 80(1), 269-279. (Mechanism of product selectivity). View Source
